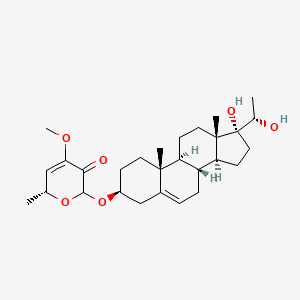
Periplocogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Periplocogenin is a naturally occurring steroid glycoside primarily isolated from the plant genus Periploca, which belongs to the Asclepiadaceae family. This compound has garnered significant attention due to its diverse biological activities, including cardiotonic, anticancer, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Periplocogenin can be synthesized through various chemical reactions involving steroidal precursors. One common method involves the hydrolysis of glycosides extracted from Periploca sepium using diluted acid . The reaction conditions typically include the use of solvents like chloroform and methanol in specific ratios to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Periploca species. The process includes harvesting the plant material, followed by solvent extraction and purification using chromatographic techniques. The final product is obtained through crystallization and drying .
Análisis De Reacciones Químicas
Types of Reactions: Periplocogenin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its cardiotonic, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Periplocogenin exerts its effects through multiple molecular targets and pathways:
Cardiotonic Effect: It enhances cardiac contractility by inhibiting the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels.
Anticancer Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Effect: It reduces inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses
Comparación Con Compuestos Similares
Periplocin: Another glycoside from Periploca species with similar cardiotonic effects.
Neridienone-A: A steroidal compound with anticancer properties.
Uniqueness: Periplocogenin stands out due to its unique combination of cardiotonic, anticancer, and anti-inflammatory activities, making it a versatile compound for various therapeutic applications .
Propiedades
Fórmula molecular |
C28H42O6 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
(2R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C28H42O6/c1-16-14-23(32-5)24(30)25(33-16)34-19-8-11-26(3)18(15-19)6-7-20-21(26)9-12-27(4)22(20)10-13-28(27,31)17(2)29/h6,14,16-17,19-22,25,29,31H,7-13,15H2,1-5H3/t16-,17+,19+,20-,21+,22+,25?,26+,27+,28+/m1/s1 |
Clave InChI |
BKSQGHJUZLOGBO-VEWOCBFZSA-N |
SMILES isomérico |
C[C@@H]1C=C(C(=O)C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@]5([C@H](C)O)O)C)C)OC |
SMILES canónico |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)O)O)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















